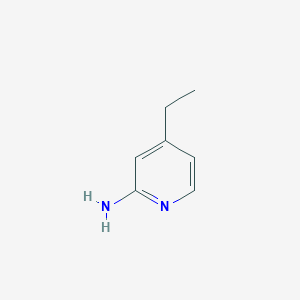

2-Amino-4-Ethylpyridine

Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, was first isolated from coal tar in the 19th century. openaccessjournals.comnumberanalytics.com This discovery marked a significant milestone in organic chemistry, opening the door to the exploration of a vast new class of compounds. openaccessjournals.com The unique electronic properties of the pyridine ring, stemming from the presence of a nitrogen atom, impart a distinct reactivity and versatility that has been harnessed in countless synthetic applications. numberanalytics.com Over the years, the synthesis of pyridine derivatives has evolved from classical condensation and cyclization reactions to more sophisticated methods, including transition metal-catalyzed reactions. numberanalytics.com

Pyridine derivatives are integral to numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. openaccessjournals.comnumberanalytics.com Their presence in essential molecules like niacin (Vitamin B3) and NAD/NADP coenzymes underscores their fundamental role in biological systems. researchgate.net The ability of the pyridine moiety to be incorporated into other organic structures has made it a "privileged structure" in medicinal chemistry, a key building block in the discovery of new drugs. researchgate.net The wide-ranging applications of pyridine derivatives in materials science, such as in the creation of conducting polymers and luminescent materials, further highlight their importance. numberanalytics.com

Overview of 2-Amino-4-Ethylpyridine as a Pyridine Derivative

This compound is an organic compound and a derivative of pyridine. chemimpex.comcphi-online.com It is characterized by an amino group at the 2-position and an ethyl group at the 4-position of the pyridine ring. chemimpex.com This specific arrangement of functional groups confers upon it unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. chemimpex.comfishersci.no

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 33252-32-3 |

| Solubility | Soluble in water, hexane, ethyl acetate (B1210297), and methyl tert-butyl ether. fishersci.nochemicalbook.com |

This data is compiled from publicly available chemical information. scbt.com

The presence of the amino group enhances the molecule's reactivity, particularly its ability to act as a nucleophile in various chemical reactions. evitachem.com This makes it a versatile building block for the synthesis of more complex molecules. chemimpex.com

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its analogs is active and spans several key areas. A significant focus lies in its application as an intermediate in the synthesis of novel compounds with potential therapeutic applications. chemimpex.comfishersci.no For instance, it is used as a precursor in the preparation of compounds being investigated for their potential as antibiotics. fishersci.nochemicalbook.com

The market for related compounds, such as 2-Amino-6-Methylpyridine, is projected to see significant growth, driven by demand from the pharmaceutical and agrochemical industries. dataintelo.com This trend suggests a similar trajectory for other substituted aminopyridines like this compound, as researchers continue to explore their synthetic utility. dataintelo.com

Emerging trends point towards the use of substituted aminopyridines in the development of materials with specific electronic and optical properties. For example, derivatives of 2-N-phenylamino-methyl-nitropyridine have been investigated for their potential use in smart materials and packaging films. nih.gov Furthermore, research into the catalytic properties of metal complexes involving aminopyridine ligands is an area of growing interest. acs.org

Multidisciplinary Importance of this compound in Academic Inquiry

The utility of this compound and its related structures extends across multiple scientific disciplines, underscoring its multidisciplinary importance. chemimpex.com

Medicinal Chemistry: As a building block for pharmaceuticals, it plays a role in the development of new drugs. chemimpex.com Research has explored its use in creating compounds targeting neurological disorders and as potential anti-cancer agents. chemimpex.com

Agrochemicals: Pyridine derivatives are fundamental to the formulation of modern herbicides and pesticides. chemimpex.comdataintelo.com The structural motifs found in this compound are relevant to the design of new agrochemicals. chemimpex.com

Materials Science: The compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, contributing to the development of advanced materials. chemimpex.com

Catalysis: It can be used as a ligand in catalytic processes, improving the efficiency of reactions in organic synthesis. chemimpex.com

Analytical Chemistry: In some contexts, it serves as a reagent in analytical techniques for the detection and quantification of other substances. chemimpex.com

The broad applicability of this compound and its derivatives highlights its value as a versatile tool in both academic and industrial research settings.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWHILBZPGQBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186898 | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-32-3 | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXK5F5SZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Ethylpyridine

Advanced Synthesis Strategies for 2-Amino-4-Ethylpyridine

The development of advanced synthetic methods is crucial for the efficient production of this compound. These strategies focus on controlling the reaction's regioselectivity, employing innovative catalytic systems, and fine-tuning reaction conditions to maximize output and product quality.

Regioselective Synthesis Approaches

Achieving regioselectivity is a significant challenge in the synthesis of substituted pyridines. nih.govscispace.com Direct functionalization of the pyridine (B92270) ring often leads to a mixture of isomers, which are difficult to separate. nih.gov For instance, Minisci-type reactions on pyridine can result in functionalization at multiple positions. nih.govscispace.com

To overcome this, a common strategy involves the use of blocking groups. A maleate-derived blocking group has been shown to effectively direct Minisci-type decarboxylative alkylation to the C-4 position of the pyridine ring. scispace.com This method is scalable and provides a practical route to C-4 alkylated pyridines. nih.govscispace.com The general approach involves the formation of a pyridinium (B92312) salt, which then undergoes a regioselective Minisci reaction. The blocking group can be subsequently removed to yield the desired 4-substituted pyridine. scispace.com

Another approach to regioselectivity is through the functionalization of pre-functionalized pyridines. For example, C4-alkylated pyridines can be synthesized from 4-methylpyridine (B42270) via lithiation and subsequent reaction with an appropriate alkyl bromide. nih.gov

Novel Catalytic Routes in this compound Production

The use of novel catalysts is a key area of research for improving the synthesis of pyridine derivatives. rsc.orgnumberanalytics.com Transition metal catalysts, particularly those based on palladium, are widely used in cross-coupling reactions to produce substituted pyridines. numberanalytics.com The development of new catalysts with enhanced activity and selectivity has broadened the scope of these reactions. numberanalytics.com

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer advantages in terms of catalyst recyclability and ease of separation. numberanalytics.com Zeolite-based catalysts have been employed for the synthesis of pyridine derivatives through alkylation and acylation reactions. numberanalytics.com For the synthesis of various pyridine derivatives, magnetic catalysts, such as Fe3O4-supported Schiff-base copper(II) complexes, and bismuth-loaded zirconia (Bi2O3/ZrO2) have been utilized in multi-component reactions. rsc.orgresearchgate.net These catalysts have demonstrated high efficiency and reusability. rsc.orgresearchgate.net

Ionic liquids and nanostructured molten salts have also been explored as catalysts for the synthesis of 2-aminopyridine (B139424) derivatives, offering an environmentally friendly approach. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. numberanalytics.com This involves a systematic investigation of various factors that influence the reaction, including temperature, solvent, and catalyst concentration. numberanalytics.comsci-hub.se

For instance, in the synthesis of 2-amino-4-methylpyridine (B118599) from a furoate compound, the addition of a water-removing agent was found to improve the reaction speed and conversion rate. google.com The purification process also plays a crucial role in obtaining a high-purity product. A method involving salification with an acid, extraction with an organic solvent, and subsequent basification has been shown to yield 2-amino-4-methylpyridine with a purity of over 98.5%. google.com

The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of some pyridine derivatives compared to conventional heating methods. nih.gov

Precursor Utilization and Derivatization in this compound Synthesis

The choice of starting materials and subsequent chemical modifications are fundamental to the synthesis of this compound and its complex derivatives.

Synthesis from Furoate Compounds

One synthetic route to aminopyridine derivatives involves the use of furoate compounds. A patented method describes the synthesis of 2-amino-4-methylpyridine starting from ethyl 2-(4-methylfuran) formate. google.com This process involves a series of reactions including ring expansion, hydroxychlorination, and dechlorination. google.com A key advantage of this method is the avoidance of the formation of the difficult-to-separate 2,6-diamino-4-methylpyridine byproduct. google.com The reaction sequence starts with the reaction of the furoate ester with formamide (B127407) and ammonia (B1221849) gas, followed by acid-base workup to yield 2-amino-3-hydroxy-4-methylpyridine. google.com This intermediate is then further processed to obtain the final product.

The Diels-Alder reaction is another powerful tool for constructing the pyridine ring from furan (B31954) derivatives. mdpi.orgacsgcipr.org This cycloaddition reaction, particularly the inverse-electron-demand Diels-Alder reaction, allows for the formation of the pyridine nucleus from precursors like 1,2,4-triazines and enamines. acsgcipr.orgwikipedia.org

Preparation of Complex Derivatives

The amino group of this compound provides a reactive site for further derivatization, allowing for the synthesis of more complex molecules. evitachem.com This amino group can participate in various reactions, including nucleophilic substitution, acylation, and alkylation. evitachem.com

For example, 2-amino-4-methylpyridine has been used as a starting material to synthesize a series of 6-substituted analogs as potential inhibitors for inducible nitric oxide synthase (iNOS). nih.gov These syntheses involve reactions such as O-alkylation and the Peterson olefination. nih.gov The amino group is often protected during these transformations and deprotected in the final steps. nih.gov

Furthermore, this compound itself is a precursor for the preparation of compounds like 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea. fishersci.no The amino group can also facilitate metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to form C-N and C-C bonds, leading to a diverse range of derivatives.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound can be approached through various reaction pathways, with the Chichibabin reaction being a classic example. The mechanism of this and other synthetic transformations is critical for optimizing reaction conditions and yield.

A foundational method for introducing an amino group to a pyridine ring is the Chichibabin reaction , first reported by Aleksei Chichibabin in 1914. wikipedia.org When applied to a 4-substituted pyridine like 4-ethylpyridine (B106801), the reaction with sodium amide (NaNH₂) proceeds via a nucleophilic substitution of a hydrogen atom. wikipedia.org The widely accepted mechanism is an addition-elimination reaction that passes through a σ-adduct intermediate. wikipedia.org

The reaction mechanism is as follows:

Nucleophilic Attack: The potent nucleophile, the amide anion (NH₂⁻) from sodium amide, attacks the electron-deficient C2 position of the 4-ethylpyridine ring. This position is electronically favored for nucleophilic attack in pyridines. This addition forms a negatively charged σ-adduct, also known as a Meisenheimer-type intermediate, where the negative charge is stabilized on the ring nitrogen atom. wikipedia.org

Elimination of Hydride: Aromaticity is restored in the subsequent step through the elimination of a hydride ion (H⁻) from the C2 position. wikipedia.org

Hydrogen Gas Formation: The expelled hydride ion is a very strong base and deprotonates either the solvent (often liquid ammonia) or the newly formed this compound product, leading to the evolution of hydrogen gas. wikipedia.org This visible gas formation is a characteristic indicator that the reaction is proceeding. google.com

It is important to note that side reactions, such as dimerization, can occur, particularly under high temperatures. For instance, the reaction of 4-tert-butylpyridine (B128874) with sodium amide in xylene can yield a significant amount of the bipyridine dimer alongside the desired aminated product. wikipedia.org

Another synthetic route involves the use of pyridine N-oxides . The synthesis of 2-aminopyridines from these starting materials proceeds through their corresponding N-(2-pyridyl)pyridinium salts. thieme-connect.com Isotopic labeling studies have provided evidence that this transformation follows a Zincke reaction mechanism . thieme-connect.com

Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted pyridines. While not specifically detailed for this compound, the general mechanism for the synthesis of related 2-aminopyridines involves a sequence of condensation and cyclization steps. A common pathway includes:

Knoevenagel Condensation: An aldehyde reacts with an active methylene (B1212753) compound like malononitrile. academie-sciences.frrsc.org

Michael Addition: A suitable enamine or another nucleophile adds to the product of the Knoevenagel condensation. academie-sciences.frrsc.org

Intramolecular Cyclization and Aromatization: The intermediate undergoes cyclization followed by elimination (often of water or another small molecule) to form the stable aromatic pyridine ring. organic-chemistry.orgscirp.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. exactitudeconsultancy.com

Solvent Selection and Solvent-Free Conditions: A key aspect of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net

Aqueous Ethanol (B145695): The use of aqueous ethanol as a solvent has been demonstrated in the synthesis of related heterocyclic compounds like 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines. royalsocietypublishing.org This solvent system is non-toxic, readily available, and safer than many traditional organic solvents.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a significant green approach, as it drastically reduces waste. researchgate.net One-pot syntheses of substituted pyridines have been effectively carried out using solid catalysts like Montmorillonite K10 clay without any solvent. scirp.org Similarly, the synthesis of 2-amino-4-substituted-1,4-dihydrobenzo rsc.orgroyalsocietypublishing.orgimidazolo[1,2-a]pyrimidine-3-carbonitriles has been achieved under neat (solvent-free) conditions using p-toluenesulfonic acid as a catalyst. academie-sciences.fr

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents.

Heterogeneous Catalysts: Solid acid catalysts like Montmorillonite K10 clay are advantageous because they are easily separated from the reaction mixture and can often be recycled and reused, which simplifies the workup procedure and reduces waste. scirp.org

Organocatalysts: Small organic molecules can also serve as effective catalysts. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze the synthesis of imidazo[1,2-a]pyridines in an environmentally friendly aqueous ethanol solvent. royalsocietypublishing.org

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine several synthetic steps into a single operation, reducing solvent use, energy consumption, and purification steps. rsc.org The synthesis of fluorinated 2-aminopyridines has been achieved through an environmentally benign one-pot MCR procedure. rsc.orgrsc.org

Atom Economy and Efficiency: Green synthetic methods strive for high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product.

Protocols for synthesizing related heterocyclic structures have demonstrated high atom economy and low E-factors (a measure of waste generated), confirming their green credentials. nih.gov For example, a protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using a recyclable catalyst in a water-ethanol mixture showed an atom economy of 99.36% and an EcoScale value indicating an "excellent" green synthesis. nih.gov

The following table summarizes various green synthetic approaches applicable to pyridine derivatives.

| Green Principle | Method/Catalyst | Substrate Type | Solvent | Key Advantages |

| Alternative Solvents | DBU (catalyst) | Substituted 2-aminopyridines | Aqueous Ethanol (1:1 v/v) | Use of a green solvent, mild reaction conditions (room temp). royalsocietypublishing.org |

| Solvent-Free Synthesis | Montmorillonite K10 Clay | Aromatic aldehydes and ketones | None | Recyclable catalyst, no solvent waste, simple workup. scirp.org |

| Solvent-Free Synthesis | p-Toluenesulfonic acid | Aldehydes, malononitrile | None | Inexpensive catalyst, high yields, clean reactions. academie-sciences.fr |

| Multicomponent Reactions | Heat | 1,1-enediamines, aldehydes | Propylene Carbonate / None | High efficiency, rapid, environmentally friendly procedure. rsc.org |

| Catalyst Recyclability | Pyridine-2-carboxylic acid | Aldehydes, malononitrile | Water-EtOH (1:1) | High yields, catalyst reusability over several cycles. nih.gov |

Spectroscopic and Crystallographic Characterization of 2 Amino 4 Ethylpyridine and Its Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

The structure of 2-Amino-4-Ethylpyridine and its derivatives can be thoroughly investigated using a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. By analyzing the chemical shifts and coupling constants in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring. For the closely related 2-Amino-4-methylpyridine (B118599), the aromatic protons typically appear as a set of multiplets or distinct doublets and singlets in the downfield region of the spectrum, characteristic of the pyridine ring's electronic environment. chemicalbook.com The amino group protons usually present as a broad singlet. The signals for the ethyl group would consist of a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of ethyl substitution on an aromatic ring.

Carbon-13 NMR Studies

In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine ring will resonate at different chemical shifts due to the influence of the nitrogen atom and the amino and ethyl substituents. Studies on analogous compounds, such as 2-amino-4-methylpyridine, reveal that the carbon atom attached to the amino group (C2) is significantly shielded, while the other ring carbons show distinct signals based on their position relative to the substituents. icm.edu.pl The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| C2 (C-NH₂) | 158-162 | Shielded by the amino group |

| C3 | 105-110 | |

| C4 (C-Ethyl) | 150-155 | Deshielded due to substitution |

| C5 | 112-117 | |

| C6 | 148-152 | |

| Ethyl -CH₂- | 25-30 | |

| Ethyl -CH₃- | 12-16 | |

| Note: These are predicted ranges based on data from related pyridine derivatives. Actual values may vary. |

Correlation with Theoretical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts. By creating a computational model of the this compound molecule, theoretical chemical shifts can be calculated and then compared with experimental data to confirm structural assignments. researchgate.netscispace.com Such theoretical studies on similar molecules like 2-amino-4-methylpyridine have shown a good correlation between calculated and experimental spectra, aiding in the precise assignment of each proton and carbon signal. scispace.com

Infrared (IR) and Raman Spectroscopy of this compound Compounds

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different bonds within the this compound structure.

Vibrational Frequency Assignments and Analysis

The vibrational spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the amino group are expected to appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. mdpi.comcore.ac.uk The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2900-3100 cm⁻¹. The pyridine ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. dergipark.org.tr The C-N stretching vibration is also a characteristic feature.

DFT calculations have been successfully used to predict the vibrational frequencies of related pyridine derivatives. scispace.comripublication.com These theoretical predictions, when compared with experimental IR and Raman spectra, allow for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring and its substituents.

Interactive Table: Key Vibrational Frequencies for 2-Aminopyridine (B139424) Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (Amino) | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch (Ethyl) | 2850-2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| N-H Bend (Amino) | 1590-1650 | IR |

| C-H Bend | 1000-1300 | IR |

| Note: These are typical ranges and specific values for this compound would require experimental data. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of this compound and its complexes by observing the transitions of electrons between molecular orbitals.

The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring and its substituents. ut.ac.ir When this compound acts as an electron donor in the formation of charge-transfer (CT) complexes with π-electron acceptors, new, well-resolved charge-transfer bands appear in the visible region, where neither the donor nor the acceptor alone absorbs. qu.edu.qa

A study on the charge-transfer complexes of this compound with acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) in chloroform (B151607) revealed the formation of complexes with stoichiometries of [(2A4EPy)(TCNE)2], [(2A4EPy)2(DDQ)], and [(2A4EPy)2(TBCHD)]. qu.edu.qa The appearance of new absorption bands in these complexes is a hallmark of charge-transfer interactions. qu.edu.qaresearchgate.net For instance, in related 2-amino-4-methylpyridine complexes, these CT bands are assigned to the transfer of charge from the non-bonding orbital of a bridging atom to the vacant d-orbitals of the metal ion. ut.ac.ir

The following table summarizes the UV-Vis absorption data for complexes of a related compound, 2-amino-3-methylpyridine (B33374). mdpi.com

| Compound | λmax (nm) |

| [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂] | 238, 292 |

| [Ag(2-amino-3-methylpyridine)₂(NO₃)] | 240, 296 |

The analysis of UV-Vis spectra allows for the determination of several key electronic properties of charge-transfer complexes. For the complexes of this compound with TCNE, DDQ, and TBCHD, parameters such as the formation constant (KCT), molar extinction coefficient (εC.T.), free energy change (ΔG⁰), charge-transfer energy (ECT), ionization potential (Ip), and oscillator strength (ƒ) have been calculated. qu.edu.qa These parameters provide quantitative insights into the stability and electronic nature of the charge-transfer interactions.

In a study of a 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol complex, the UV-DRS spectrum was used to characterize the material, contributing to the understanding of its nonlinear optical properties. asianpubs.org Similarly, for complexes of 2-amino-4-methylpyridine, the UV-Vis spectra reveal d-d transitions of the metal ion, ligand-to-metal charge transfer, and intra-ligand π→π* or n→π* transitions, all of which are crucial for defining the electronic structure. researchgate.nettandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound Derivatives

Single crystal X-ray diffraction has been successfully employed to elucidate the structures of numerous derivatives and complexes of aminopyridines. For instance, the crystal structures of cadmium(II) cyanide complexes with 4-(2-aminoethyl)pyridine (B79904), [Cd(4aepy)₂(H₂O)₂][M(CN)₄] where M is Ni(II) or Pd(II), have been determined. researchgate.net In these structures, the Cd(II) ion is in a distorted octahedral geometry, coordinated to four 4-(2-aminoethyl)pyridine ligands and two water molecules. researchgate.net

In a cobalt(II) complex with 2-amino-4-methylpyridine, [Co(2-amino-4-methylpyridine)₂(Cl)₂], the structure consists of mononuclear units where two ligands are coordinated to the cobalt center via the pyridine nitrogen. researchgate.nettandfonline.com The crystal structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol has also been determined, revealing the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. asianpubs.org

The crystal system and space group are fundamental properties derived from single crystal X-ray diffraction analysis. These parameters describe the symmetry of the unit cell and the arrangement of molecules within it.

For derivatives of this compound, a variety of crystal systems and space groups have been observed. For example, the cadmium(II) cyanide complexes with 4-(2-aminoethyl)pyridine crystallize in the monoclinic system with the space group C2/c. researchgate.net The cobalt(II) chloride complex with 2-amino-4-methylpyridine crystallizes in the orthorhombic system with the space group Pcan. researchgate.nettandfonline.com The 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol crystal belongs to the orthorhombic system with the space group Pna2₁. asianpubs.org A zinc(II) complex with 2-amino-4-methylpyridine was found to crystallize in the triclinic system with the space group P-1. lew.ro

The following table summarizes the crystallographic data for several 2-amino-4-methylpyridine derivatives.

| Compound | Crystal System | Space Group | Reference |

| [Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] | Monoclinic | C2/c | researchgate.net |

| [Cd(4aepy)₂(H₂O)₂][Pd(CN)₄] | Monoclinic | C2/c | researchgate.net |

| [Co(2-amino-4-methylpyridine)₂(Cl)₂] | Orthorhombic | Pcan | researchgate.nettandfonline.com |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic | Pna2₁ | asianpubs.org |

| [(C₆H₉N₂)₂ZnCl₄] | Triclinic | P-1 | lew.ro |

| 2-amino-4-methyl-3-nitropyridine | Monoclinic | P2(1)/n | nih.gov |

| 2-amino-4-methyl-3,5-dinitropyridine | Triclinic | P-1 | nih.gov |

| 2-amino-4-methyl-5-nitropyridine | Monoclinic | C2/c | nih.gov |

Unit Cell Parameters and Molecular Geometry

For instance, in the complex bis(2-amino-4-methylpyridinium) tetrachloridocuprate(II), the compound crystallizes in a monoclinic system. nih.gov The copper center of the [CuCl₄]²⁻ anion exhibits a geometry that is intermediate between tetrahedral and square planar. nih.gov In another example, a zinc(II) complex, (C₆H₉N₂)₂ZnCl₄, crystallizes in the triclinic space group P-1, with the ZnCl₄²⁻ anion displaying a small distortion from a perfect tetrahedral geometry. lew.ro

The molecular structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) was found to be in the orthorhombic crystal system with a space group Pna2₁, containing one 2-amino-4-methylpyridinium cation, one 4-nitrophenolate (B89219) anion, and one neutral 4-nitrophenol (B140041) molecule in the asymmetric unit. asianpubs.orgasianpubs.org

The table below summarizes the unit cell parameters for several complexes containing the analogous 2-Amino-4-methylpyridine ligand, illustrating the type of data obtained from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters for Selected 2-Amino-4-methylpyridine Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| (C₆H₉N₂)₂[CuCl₄] nih.gov | C₁₂H₁₈Cl₄CuN₄ | Monoclinic | C2/c | 11.313(3) | 12.272(3) | 14.264(4) | 90 | 113.201(17) | 90 | 1820.2(9) | 4 |

| 2A4MPPP asianpubs.orgasianpubs.org | C₁₈H₁₈N₄O | Orthorhombic | Pna2₁ | 13.0726(6) | 11.8157(4) | 12.0281(5) | 90 | 90 | 90 | 1857.88(13) | 4 |

| (C₆H₉N₂)₂ZnCl₄ lew.ro | C₁₂H₁₈Cl₄N₄Zn | Triclinic | P-1 | 8.163(3) | 8.469(3) | 15.376(8) | 95.14(2) | 91.15(2) | 68.99(2) | 904.79(2) | 2 |

Data presented for the analogous compound 2-Amino-4-methylpyridine.

Analysis of Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonds and other noncovalent interactions, such as π-π stacking, are crucial in dictating the final three-dimensional architecture of molecular crystals. nih.gov In complexes of 2-Amino-4-methylpyridine, the amino group and the pyridine ring nitrogen are primary sites for hydrogen bonding.

In the crystal structure of bis(2-amino-4-methylpyridinium) tetrachloridocuprate(II), extensive N-H···Cl hydrogen bonds connect the organic cations to the inorganic anions. nih.gov Specifically, the amino group hydrogen atoms form bonds with the chloride ions, with N···Cl distances ranging from 3.294(6) Å to 3.407(6) Å. nih.gov These interactions, combined with offset face-to-face π-π stacking between the pyridinium (B92312) rings (centroid-centroid distances of 3.61(8) and 3.92(2) Å), result in a complex three-dimensional supramolecular network. nih.gov

Similarly, in the dinuclear mercury(II) complex, [Hg₂(C₆H₈N₂)₂Cl₄], both intra- and intermolecular N-H···Cl hydrogen bonds stabilize the crystal packing. researchgate.net This structure also exhibits π-π stacking interactions with a centroid-centroid distance of 3.594(6) Å. researchgate.net The interplay of these varied noncovalent forces is fundamental to the formation of stable, ordered supramolecular assemblies. acs.orgd-nb.info

Powder X-ray Diffraction for Phase Ascertainment

Powder X-ray Diffraction (PXRD) is a vital analytical technique used to confirm the phase purity of a crystalline material. unesp.brnih.gov It is particularly useful for verifying that a bulk synthesized sample corresponds to the single crystal used for structural determination. The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase. unesp.br

For newly synthesized materials, the experimental PXRD pattern is compared with a pattern simulated from single-crystal X-ray diffraction data. scirp.org A good match between the experimental and simulated patterns confirms the phase identity and purity of the bulk sample. For example, the study of an organic nonlinear optical material, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), utilized PXRD to ascertain its phase. The experimentally obtained XRD pattern showed good agreement with the pattern simulated from its single-crystal data, confirming the correct phase was produced. scirp.org

The table below shows indexed PXRD data for a palladium(II) complex, illustrating how diffraction peaks are assigned to specific crystal planes.

Table 2: Indexed Powder X-ray Diffraction Data for PdC₁₂H₂₀N₂O₄S₂

| 2θ (obs) | d (obs) | d (calc) | h | k | l | I/I₀ |

|---|---|---|---|---|---|---|

| 8.240 | 10.720 | 10.740 | 1 | 0 | 0 | 100 |

| 9.940 | 8.891 | 8.898 | 1 | 1 | 0 | 6 |

| 16.510 | 5.365 | 5.370 | 2 | 0 | 0 | 15 |

| 17.020 | 5.205 | 5.204 | 1 | 3 | 0 | 10 |

| 17.800 | 4.979 | 4.981 | 2 | 1 | 0 | 10 |

| 18.250 | 4.857 | 4.856 | 1 | 2 | 1 | 20 |

| 20.000 | 4.436 | 4.449 | 2 | 2 | 0 | 15 |

| 24.890 | 3.574 | 3.575 | 3 | 0 | 0 | 10 |

Source: Adapted from X-ray powder diffraction analysis of a new palladium(II) amino acid complex. unesp.br

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uab.edu Studies on charge-transfer complexes of this compound (2A4EPy) with various π-acceptors have utilized mass spectrometry for characterization. qu.edu.qaqu.edu.qa

Upon ionization, a molecule can break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound is expected to be influenced by the ethyl group and the pyridine N-oxide function in related compounds. For instance, the mass spectra of 2-ethylpyridine (B127773) N-oxide show a significant fragmentation pathway involving the loss of an OH radical. researchgate.net Another common fragmentation is the loss of the entire alkyl group. In the photodissociation of 4-methylpyridine (B42270), a major channel is the loss of the methyl radical (CH₃). acs.org By analogy, a key fragmentation for this compound would likely be the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula.

The formation of charge-transfer complexes between this compound (2A4EPy) and π-acceptors like tetracyanoethylene (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) was confirmed through elemental analysis. qu.edu.qaqu.edu.qa The results showed that the solid complexes formed with specific stoichiometries, such as [(2A4EPy)(TCNE)₂], [(2A4EPy)₂(DDQ)], and [(2A4EPy)₂(TBCHD)]. qu.edu.qaqu.edu.qa

The table below provides examples of elemental analysis data for various coordination complexes, demonstrating the typical agreement between calculated and found values that confirms the composition of the target compound.

Table 3: Elemental Analysis Data for Selected Coordination Complexes

| Compound | Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| Complex 1 acs.org | C₂₄H₃₂CuF₆N₆O₉P | Calculated | 38.08 | 4.26 | 11.10 |

| Found | 38.27 | 4.14 | 10.96 | ||

| [Co(2-amino-4-methylpyridine)₂(Cl)₂] tandfonline.com | CoC₁₂H₁₆N₄Cl₂ | Calculated | 41.60 | 4.62 | 16.10 |

| Found | 41.95 | 4.43 | 15.43 | ||

| [Cu₂(4-pyridinemethanol)₄Cl₄] ut.ac.ir | Cu₂C₂₄H₂₈N₄Cl₄O₄ | Calculated | 40.86 | 4.00 | 7.94 |

| Found | 40.58 | 3.71 | 7.76 | ||

| PdC₁₂H₂₀N₂O₄S₂ unesp.br | PdC₁₂H₂₀N₂O₄S₂ | Calculated | 33.78 | 4.72 | 6.56 |

Theoretical and Computational Chemistry Studies of 2 Amino 4 Ethylpyridine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the properties of pyridine (B92270) derivatives.

The first step in most quantum chemical studies is geometry optimization, where the molecule's lowest energy structure is determined. For pyridine derivatives, DFT methods like B3LYP are commonly employed to calculate key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

For a related compound, 3-amino-4-(Boc-amino)pyridine, DFT calculations have been used to determine these geometric parameters. Similar calculations for 2-Amino-4-Ethylpyridine would define the planarity of the pyridine ring and the orientation of the amino and ethyl substituents. The planarity is a critical factor, as it influences the molecule's electronic properties and interactions. Dispersion-corrected DFT (DFT-D3) can also be applied to better account for non-covalent interactions that influence the molecule's conformation and crystal packing.

Table 1: Representative Calculated Structural Parameters for Pyridine Derivatives (Analogous Systems)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (ring) | Bond length of Carbon-Nitrogen in the pyridine ring | ~1.34 Å |

| C-C (ring) | Bond length of Carbon-Carbon in the pyridine ring | ~1.39 Å |

| C-NH2 | Bond length between the ring and the amino group | ~1.38 Å |

| C-C-N (ring) | Bond angle within the pyridine ring | ~123° |

Note: The values in this table are representative and based on DFT calculations of similar aminopyridine structures. Specific values for this compound would require a dedicated computational study.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions.

For related aminopyridine compounds, studies have successfully correlated theoretical frequencies with experimental data. Key vibrational modes include:

N-H Stretching: The amino group (NH2) typically shows symmetric and asymmetric stretching vibrations, which are expected in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are generally observed between 3000-3100 cm⁻¹.

NH2 Scissoring: This bending vibration of the amino group is typically found around 1600-1650 cm⁻¹.

Ring Stretching: The stretching modes of the pyridine ring itself appear in the 1300-1600 cm⁻¹ range.

C-N Stretching: The stretching of the bond between the ring carbon and the amino nitrogen is expected in the 1260-1330 cm⁻¹ region.

DFT calculations help to confirm these assignments and understand the coupling between different vibrational modes.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, making it more prone to electronic transitions.

For many organic molecules, the HOMO-LUMO gap can be calculated using DFT methods and often correlates with the energy of the lowest electronic transition observed in UV-Vis spectroscopy. For example, a DFT-calculated HOMO-LUMO gap for one compound was found to be 5.19 eV. This value is fundamental for predicting how the molecule will interact with other species.

This compound can act as an electron donor to form charge-transfer (CT) complexes with various π-acceptor molecules. Spectrophotometric studies have investigated the formation of these complexes with acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). These complexes exhibit distinct charge-transfer bands in their electronic spectra.

Theoretical calculations are used to determine several important parameters that characterize these interactions.

Table 2: Calculated Parameters for Charge-Transfer Complexes of this compound

| Acceptor | Formation Constant (K_CT) (L mol⁻¹) | Molar Extinction Coefficient (ε_CT) (L mol⁻¹ cm⁻¹) | Free Energy Change (ΔG⁰) (kJ mol⁻¹) | Ionization Potential (I_p) (eV) |

|---|---|---|---|---|

| TCNE | 18.66 | 13.33 | -7.26 | 8.01 |

| DDQ | 10.99 | 1.85 | -5.93 | 8.21 |

| TBCHD | 3.51 | 1.05 | -3.11 | 8.35 |

Data sourced from spectrophotometric studies in chloroform (B151607) at 25°C.

These parameters quantify the stability and electronic properties of the charge-transfer complexes formed.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational landscape. Key areas of interest would include:

Rotation of the Ethyl Group: Analyzing the rotational barrier and preferred conformations of the C-C bond in the ethyl side chain.

Amino Group Inversion: Studying the pyramidal inversion of the amino group and its interaction with neighboring atoms.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and influence its preferred conformations through hydrogen bonding and other intermolecular forces.

By tracking properties like the root-mean-square deviation (RMSD) of atomic positions, MD simulations can reveal the stability of different conformers and the pathways for transitioning between them.

In Silico Prediction of Reactivity and Selectivity

The electronic parameters derived from DFT calculations, particularly the HOMO and LUMO energies, are instrumental in predicting a molecule's reactivity. Several global reactivity descriptors can be calculated to quantify this behavior.

Ionization Potential (I) : Approximated as I ≈ -E_HOMO

Electron Affinity (A) : Approximated as A ≈ -E_LUMO

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ) : Calculated as μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Table 3: Global Reactivity Descriptors (Conceptual Framework)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or charge transfer |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency |

By calculating these descriptors for this compound, one can predict its general reactivity, stability, and the nature of its interactions in chemical reactions. A high chemical hardness, for instance, would correlate with the high stability suggested by a large HOMO-LUMO gap.

Solvent Effects in Computational Models

In the realm of theoretical and computational chemistry, accounting for the influence of the surrounding solvent is crucial for accurately predicting the properties and reactivity of molecules. For a polar molecule like this compound, the interactions between the solute and solvent molecules can significantly alter its electronic structure, spectroscopic behavior, and chemical reactivity. Computational models employ various strategies to simulate these solvent effects, broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models:

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, thereby accounting for the bulk electrostatic effects of the solvent.

The choice of solvent in these models is defined by its dielectric constant. For instance, modeling this compound in solvents of varying polarity, such as water (a highly polar solvent), ethanol (B145695) (a polar protic solvent), and a non-polar solvent, would involve using their respective dielectric constants in the PCM calculation. These calculations can predict shifts in spectroscopic properties, such as UV-visible absorption maxima, as the solvent polarity changes. It is generally observed that polar solvents can lead to shifts in the electronic absorption spectra of molecules. researchgate.net

Explicit Solvent Models:

Explicit solvent models take a more detailed approach by including a specific number of individual solvent molecules in the computational simulation. This method allows for the direct modeling of specific short-range interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules like water or ethanol. These explicit interactions are particularly important for accurately describing the local solvent structure around the solute and its impact on properties and reactivity.

Hybrid models, often referred to as microsolvation models, combine both implicit and explicit approaches. In this method, a few solvent molecules are treated explicitly to account for specific short-range interactions, while the bulk solvent is represented by a dielectric continuum. This approach can provide a balance between computational accuracy and cost.

Impact on Molecular Properties:

Computational studies on similar pyridine derivatives have demonstrated that solvent effects can significantly influence various molecular properties. For example, the dipole moment of a molecule is often larger in a polar solvent compared to the gas phase due to the stabilizing interactions with the solvent's reaction field. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO energy gap, can be modulated by the solvent environment. These changes in electronic properties directly affect the molecule's reactivity and spectroscopic characteristics.

The following table illustrates hypothetical data based on general trends observed in computational studies of similar aromatic amines in different solvents, demonstrating the expected influence of the solvent on key computed parameters of this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.50 | 4.80 |

| Dichloromethane | 8.93 | 3.10 | 4.72 |

| Ethanol | 24.55 | 3.50 | 4.65 |

| Water | 78.39 | 3.80 | 4.60 |

Note: The data in this table is illustrative and intended to show expected trends. Actual values would require specific quantum chemical calculations for this compound.

The table demonstrates that as the dielectric constant of the solvent increases, the calculated dipole moment is expected to increase, indicating a greater polarization of the solute's electron density. Concurrently, the HOMO-LUMO energy gap is expected to decrease, which can correlate with a red shift (a shift to longer wavelengths) in the UV-visible absorption spectrum.

Reactivity and Derivatization Chemistry of 2 Amino 4 Ethylpyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is generally susceptible to nucleophilic attack due to its electron-deficient nature, and the presence of the amino group at the 2-position further influences this reactivity. scbt.com The amino group itself can act as a nucleophile, participating in various substitution reactions. evitachem.com

One of the fundamental reactions of 2-aminopyridines is diazotization. The treatment of 2-aminopyridine (B139424) derivatives with nitrous acid in dilute mineral acid leads to the formation of pyridinediazonium ions. rsc.org These intermediates are typically unstable and readily undergo hydrolysis to the corresponding hydroxypyridines. rsc.org For instance, the diazotization of 2- and 4-aminopyridines yields diazonium ions that can be trapped, for example, by coupling with 2-naphthol (B1666908) to form azo dyes. rsc.org While specific studies on 2-Amino-4-Ethylpyridine are not prevalent, it is expected to undergo similar reactions. The diazotization of related compounds like 4-amino-2-methylpyridine (B29970) can be a pathway to other functionalized pyridines, such as 4-iodo-2-methylpyridine, through subsequent iodination. vulcanchem.com

The amino group of 2-aminopyridines can also undergo reactions such as acylation and alkylation. evitachem.com For example, 2-acylaminopyridinium-HBr3 salts can be formed, which are useful intermediates for further functionalization like halogenation. googleapis.com Nucleophilic substitution can also occur at other positions on the pyridine ring, particularly if a good leaving group is present. For instance, the chloromethyl group in 2-amino-4-(chloromethyl)pyridine hydrochloride is highly electrophilic and amenable to nucleophilic substitution reactions.

Coupling Reactions and Formation of Complex Molecules

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aminopyridines are important substrates in this context. acs.org While specific examples for this compound are not extensively documented, the reactivity of the broader class of 2-aminopyridines provides significant insight. N-Aryl-2-aminopyridines, which can be prepared by coupling anilines with 2-bromopyridines, are versatile substrates for C-H activation and annulation reactions to form complex heterocyclic structures like indoles and carbazoles. rsc.org

Various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are applicable to pyridine derivatives. acs.orgrsc.orgnih.govmit.edu For instance, the Buchwald-Hartwig amination allows for the coupling of amines with halo-pyridines to form N-substituted aminopyridines. nih.gov The reaction of 3-halo-2-aminopyridines with a range of primary and secondary amines has been successfully demonstrated using palladium catalysts with specific phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov This highlights the potential for this compound to be functionalized through similar coupling strategies, either at the amino group or at a halogenated position on the pyridine ring.

Dehydrative coupling reactions, employing a "borrowing hydrogen" strategy, have also been developed for the N-alkylation of 2-aminopyridines with alcohols. nih.gov This method provides an atom-economical and greener alternative to traditional alkylation with alkyl halides. The reaction of 5-(trifluoromethyl)pyridin-2-amine (B1269270) with benzyl (B1604629) alcohol in the presence of a palladium catalyst demonstrates the feasibility of this transformation. nih.gov

Complexation Chemistry with Metal Ions

This compound is an effective ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. scbt.comchemimpex.com Its coordination behavior is primarily dictated by the nitrogen atom of the pyridine ring and, in some cases, the exocyclic amino group, allowing it to act as a monodentate or a bridging ligand. mdpi.compreprints.org

Ligand Behavior in Coordination Complexes

In coordination complexes, 2-aminopyridine derivatives typically coordinate to the metal center through the endocyclic pyridine nitrogen atom. mdpi.compreprints.orgresearchgate.net The amino group can influence the electronic properties of the ligand and may participate in hydrogen bonding, which stabilizes the crystal structure of the resulting complexes. mdpi.comscilit.com While chelating behavior involving both the pyridine and amino nitrogens is common for 2-aminopyridines, monodentate coordination via the pyridine nitrogen is also observed, particularly with sterically bulky ligands or specific metal centers. mdpi.com In some instances, the amino group can act as a bridge between two metal centers. mdpi.com The versatility of 2-aminopyridines as ligands allows for the formation of complexes with diverse geometries, including distorted tetrahedral, square planar, square pyramidal, and octahedral arrangements. mdpi.comresearchgate.netscilit.comsciencepublishinggroup.comtandfonline.com

Synthesis and Characterization of Metal-2-Amino-4-Ethylpyridine Complexes

The synthesis of metal complexes with this compound and its analogs is generally achieved by reacting the corresponding metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. acs.orgut.ac.irnih.gov The resulting complexes can be characterized by a range of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.

The synthesis of these complexes typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the aminopyridine ligand in an appropriate solvent. tandfonline.comacs.orgut.ac.ir The resulting complexes can be isolated as crystalline solids and their structures elucidated by single-crystal X-ray diffraction.

Table 1: Selected Copper(II) Complexes with 2-Aminopyridine Derivatives

| Complex Formula | Ligands | Metal Center Geometry | Reference(s) |

|---|---|---|---|

| [Cu(dipic)(amp)(H₂O)]·[Cu(dipic)(amp)]·H₂O·CH₃COOH | 2,6-pyridinedicarboxylic acid, 2-amino-4-methylpyridine (B118599), water, acetic acid | Distorted square planar and distorted square pyramid | tandfonline.com |

| [{Cu(L)Cl}₂]·H₂O | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Not specified | mdpi.com |

| [Cu₂(C₃₀H₂₈N₆O₂)(SO₄)₂] | Schiff base from 4-amino-antipyrine and terephthalic aldehyde | Not specified | mit.edu |

Cobalt(II) also forms stable complexes with 2-aminopyridine derivatives. A notable example is the complex [Co(L)₂(Cl)₂], where L is 2-amino-4-methylpyridine. researchgate.nettandfonline.com This complex consists of mononuclear units where two 2-amino-4-methylpyridine ligands are linked to the cobalt(II) ion via the pyridine nitrogen atom. researchgate.nettandfonline.com The complex crystallizes in the orthorhombic space group Pcan. researchgate.nettandfonline.com The UV-Vis spectra of such complexes typically show absorption bands corresponding to d-d transitions of the cobalt(II) ion, as well as ligand-to-metal charge transfer bands. researchgate.nettandfonline.com The magnetic moments of these high-spin cobalt(II) complexes are indicative of their electronic configuration. researchgate.net

The synthesis of cobalt(II) complexes with 2-aminopyridine ligands is generally straightforward, involving the reaction of a cobalt(II) salt, like cobalt(II) chloride, with the ligand in a suitable solvent. nih.govresearchgate.netuinjkt.ac.id The resulting complexes can be characterized by various spectroscopic and analytical methods to determine their structure and properties.

Table 2: Characterization Data for a Cobalt(II) Complex with 2-Amino-4-methylpyridine

| Property | Data for [Co(2-amino-4-methylpyridine)₂(Cl)₂] | Reference(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.nettandfonline.com |

| Space Group | Pcan | researchgate.nettandfonline.com |

| Coordination Geometry | Tetrahedral | researchgate.net |

| Magnetic Moment (μeff) | 4.58–5.29 B.M. | researchgate.net |

| Key IR Bands (cm⁻¹) | CoL₂X₂ vibrations at 550–300 | researchgate.nettandfonline.com |

Silver(I) Complexes

While direct studies on this compound silver(I) complexes are not extensively detailed in the provided search results, valuable insights can be drawn from research on analogous compounds like 2-amino-4-methylpyridine. The reaction of Ag2O with 2-amino-4-methylpyridine (AMP) in the presence of other ligands like 2-aminobenzoic acid (HAC) and nicotinic acid (HNA) has been shown to yield silver(I) complexes. tandfonline.comtandfonline.com In these complexes, the 2-amino-4-methylpyridine ligand typically coordinates to the silver(I) ion through the pyridine nitrogen atom. tandfonline.comtandfonline.com The amino group, in contrast, seldom coordinates directly to the silver atom but plays a crucial role in stabilizing the crystal structures through the formation of hydrogen bonds. tandfonline.comtandfonline.com

Two distinct silver(I) complexes have been synthesized using 2-amino-4-methylpyridine: a mononuclear complex, [Ag(AMP)2]·AC, and a polynuclear complex, [Ag(AMP)(NA)]n·nH2O. tandfonline.comtandfonline.com In the mononuclear complex, the silver atom exhibits a linear geometry, while in the polynuclear complex, it adopts a distorted triangular geometry. tandfonline.comtandfonline.com This demonstrates the versatility of 2-aminopyridine derivatives in forming diverse silver(I) coordination compounds. Further research has shown that 2-amino-3-methylpyridine (B33374) can also form silver(I) complexes, resulting in a polymeric structure where the ligand bridges metal centers. uob.edu.bh

Influence of Ligand on Coordination Geometry and Electronic Structure

The nature of the ligand plays a pivotal role in determining the coordination geometry and electronic properties of the resulting metal complexes. For instance, in cobalt(II) complexes with 2-amino-4-methylpyridine, a distorted tetrahedral geometry around the Co(II) ion is observed. researchgate.net The complex [Co(L)2(Cl)2], where L is 2-amino-4-methylpyridine, consists of mononuclear units with the ligand coordinating to the cobalt via the pyridine nitrogen. researchgate.net

In the case of Cu(II)-malonate complexes, the introduction of 2-amino-4-methylpyridine as an auxiliary ligand leads to the formation of a one-dimensional anionic copper-malonate moiety connected by a malonate bridge. acs.org This is in contrast to the use of 2-aminopyrimidine, which results in a mononuclear complex. acs.org The 2-amino-4-methylpyridine ligands in these structures are attached to the Cu-malonate moiety through various noncovalent interactions, such as hydrogen bonding and π-π stacking, which provide additional stability to the molecular assembly. acs.org The electronic properties, such as the optical band gap and electrical conductivity, are significantly influenced by these structural variations. acs.org

Formation of Charge-Transfer Complexes

This compound (2A4EPy) has been shown to act as an electron donor in the formation of molecular charge-transfer (CT) complexes with various π-electron acceptors. qu.edu.qa Spectrophotometric studies in chloroform (B151607) at 25 °C have been conducted on the CT complexes of 2A4EPy with tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). qu.edu.qa These complexes exhibit well-resolved charge-transfer bands in regions of the electromagnetic spectrum where neither the donor nor the acceptor molecules have any absorption. qu.edu.qa

The stoichiometry of these solid CT-complexes has been determined to be [(2A4EPy)(TCNE)2], [(2A4EPy)2(DDQ)], and [(2A4EPy)2(TBCHD)]. qu.edu.qa Various spectroscopic and thermodynamic parameters for these complexes have been calculated, including the formation constant (KCT), molar extinction coefficient (εC.T.), free energy change (ΔG0), CT energy (ECT), ionization potential (Ip), and oscillator strength (ƒ). qu.edu.qa

| Acceptor | Stoichiometry (Donor:Acceptor) |

| Tetracyanoethylene (TCNE) | 1:2 |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2:1 |

| 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) | 2:1 |

Proton Transfer Salt Formation and Supramolecular Assembly

Proton transfer from an acid to the basic nitrogen of 2-aminopyridine derivatives, including 2-amino-4-methylpyridine, is a well-established method for forming organic salts that can self-assemble into supramolecular structures. These assemblies are often stabilized by a network of hydrogen bonds and other non-covalent interactions. For example, a proton transfer compound has been synthesized from 2-amino-4-methylpyridine (amp) and 2,6-pyridinedicarboxylic acid (H2dipic). tandfonline.com This salt can then be used to synthesize Cu(II) complexes. tandfonline.com

Applications of 2 Amino 4 Ethylpyridine in Academic Research

Medicinal Chemistry and Pharmaceutical Development

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of an amino and an ethyl group, as seen in 2-Amino-4-Ethylpyridine, provides opportunities for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potential therapeutic applications.

Building Block in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). Its utility as a precursor is demonstrated in the preparation of compounds such as 1-ethyl-3-[5-(7-ethyl-imidazo[1,2-a]pyridin-2-yl)-2-hydroxy-phenyl]-urea chemicalbook.com. The synthesis of APIs is a complex process that often involves multiple steps, and the availability of versatile building blocks like this compound is essential for the efficient construction of target molecules . The amino group on the pyridine ring provides a reactive site for various chemical transformations, enabling the attachment of other molecular fragments to build the final API structure. The 2-aminopyridine (B139424) moiety is a common feature in many biologically active compounds, and its derivatives are explored in the development of a wide range of pharmaceuticals nih.govnih.gov.

Design of Novel Drugs for Neurological Disorders

The 2-aminopyridine scaffold is a key component in the design of molecules targeting the central nervous system. Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been implicated in several neurodegenerative diseases orgsyn.org. Researchers have focused on developing potent and selective inhibitors of nNOS as potential therapeutics for these conditions orgsyn.org.

Derivatives of 2-aminopyridine, particularly those with substitutions at the 4-position, have shown promise as nNOS inhibitors. For instance, a series of potent and selective human nNOS inhibitors have been developed based on the 2-aminopyridine scaffold chemicalbook.com. A notable example is 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, which demonstrates excellent potency for both rat and human nNOS chemicalbook.com. The development of such compounds highlights the importance of the 2-aminopyridine core in achieving high affinity and selectivity for the target enzyme. Key factors in the design of these inhibitors for neurological disorders include not only potency and selectivity but also the ability to cross the blood-brain barrier chemicalbook.comorgsyn.org.

Potential as an Anti-Cancer Agent

The pyridine nucleus is a common structural motif in a variety of anti-cancer agents. Researchers have synthesized and evaluated numerous pyridine derivatives for their cytotoxic effects against various cancer cell lines. The 2-aminopyridine scaffold, in particular, has been a focus of interest in the development of novel anti-cancer drugs.

For example, a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized and shown to exhibit significant cytotoxic activity against several tumor cell lines, including prostate and cervical cancer cell lines researchgate.net. These compounds were found to be potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme often dysregulated in cancer cells researchgate.net. The in vitro cytotoxicity studies revealed that some of these pyridine derivatives had superior activity compared to the standard anti-cancer drug 5-fluorouracil researchgate.net.

The following table summarizes the cytotoxic activity of selected 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| Derivative 1 | Prostate (PC3) | 0.1 - 0.85 |

| Derivative 2 | Cervical (HeLa) | 1.2 - 74.1 |

| 5-Fluorouracil (Standard) | Prostate (PC3) | Not specified in provided context |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) as part of the inflammatory response. While NO is an important signaling molecule, its overproduction by iNOS can contribute to the pathology of various inflammatory diseases and other conditions. Consequently, the development of selective iNOS inhibitors is an active area of research.

The 2-aminopyridine scaffold has been identified as a promising starting point for the design of potent iNOS inhibitors. Specifically, 2-amino-4-methylpyridine (B118599), a close analog of this compound, has been shown to be a potent inhibitor of iNOS activity both in vitro and in vivo rsc.orgumn.edu. In vitro studies demonstrated that 2-amino-4-methylpyridine inhibited iNOS activity derived from mouse RAW 264.7 cells with a very low IC50 value of 6 nM rsc.org. Further research has led to the synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues with the aim of developing PET tracers for imaging iNOS umn.eduyorku.ca.

The table below shows the in vitro inhibitory activity of 2-amino-4-methylpyridine against different NOS isoforms.

| Compound | NOS Isoform | IC50 (nM) |

| 2-Amino-4-methylpyridine | iNOS (mouse) | 6 |

| 2-Amino-4-methylpyridine | iNOS (human recombinant) | 40 |

| 2-Amino-4-methylpyridine | nNOS (human recombinant) | 100 |

| 2-Amino-4-methylpyridine | eNOS (human recombinant) | 100 |

IC50 is the half maximal inhibitory concentration.

These findings suggest that the 2-amino-4-alkylpyridine scaffold is a valuable pharmacophore for the development of selective iNOS inhibitors.

Antimicrobial and Anti-fungal Activities of Derivatives

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. The pyridine ring is a component of many compounds with demonstrated antimicrobial and antifungal properties. Derivatives of 2-aminopyridine have been synthesized and evaluated for their potential to combat microbial and fungal infections.

While specific studies on the antimicrobial or antifungal activity of this compound itself are not detailed in the provided search results, the broader class of 2-aminopyridine derivatives has shown promising results. For instance, complexes of 2-amino-3-methylpyridine (B33374) and 2-amino-4-methylbenzothiazole with silver(I) and copper(II) have been tested for their antibacterial efficiency against both Gram-positive and Gram-negative bacteria mdpi.com. A silver complex, in particular, showed significant activity against Streptococcus and K. pneumonia mdpi.com. This suggests that the 2-aminopyridine moiety can be a valuable component in the design of new antimicrobial agents.

Materials Science and Advanced Materials

Photoconductivity and Dielectric Properties

While aminopyridine scaffolds, in general, are recognized for their utility in these fields nsf.govias.ac.in, specific data for the 4-ethyl substituted variant is not present in the available search results. For example, studies on related aminopyridine-metal complexes demonstrate their potential in catalysis, such as in the Henry reaction where yields of 69–87% have been achieved with a related ligand ias.ac.in. Similarly, extensive research confirms that crystals grown from the methyl analogue, 2-Amino-4-methylpyridine, exhibit significant nonlinear optical (NLO), photoconductive, and dielectric properties researchgate.netresearchgate.netresearchgate.net.

However, without direct research on this compound, generating the requested article would lead to inaccuracies and speculation, violating the core requirements of the prompt. Should you wish to proceed with an article on the well-documented analogue, 2-Amino-4-methylpyridine , the necessary scientific data is readily available.

Agrochemical Development

In the field of agrochemical development, the pyridine scaffold is a crucial component in the synthesis of numerous plant protection chemicals. While this compound is primarily utilized as a chemical intermediate in organic synthesis, its structural elements are representative of the broader class of aminopyridines, which have found direct applications in agriculture.